molecular formula C7H5BrF3NO B13880115 3-Bromo-5-methoxy-2-(trifluoromethyl)pyridine CAS No. 1211589-18-2

3-Bromo-5-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B13880115
CAS No.: 1211589-18-2
M. Wt: 256.02 g/mol
InChI Key: YRIUSQWRPZBUTP-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-2-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-5-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include aldehydes and acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

3-Bromo-5-methoxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design, where it can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

  • 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

Comparison: 3-Bromo-5-methoxy-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

3-bromo-5-methoxy-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-4-2-5(8)6(12-3-4)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIUSQWRPZBUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254673
Record name 3-Bromo-5-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-18-2
Record name 3-Bromo-5-methoxy-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211589-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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